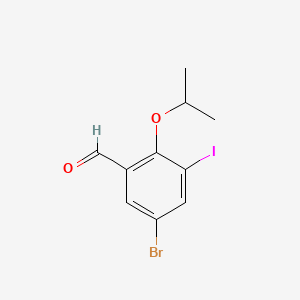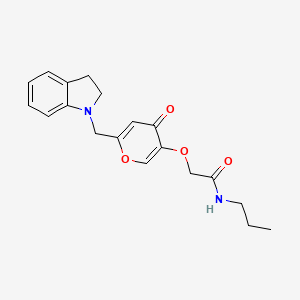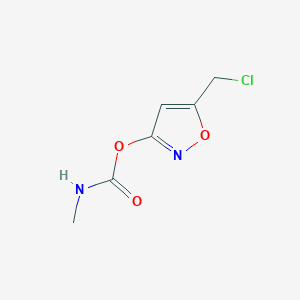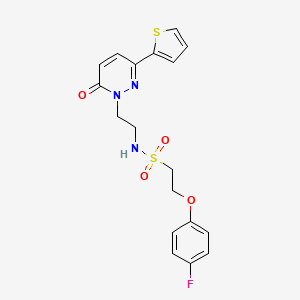
5-Bromo-3-iodo-2-isopropoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-iodo-2-isopropoxybenzaldehyde is a chemical compound with the molecular formula C10H10BrIO2 . It’s a halogen substituted carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with bromo, iodo, and isopropoxy groups . The exact structure details are not available in the searched resources.科学的研究の応用
Environmental Chemistry
A study by Fathi and Yaftian (2009) demonstrated the use of a Schiff base ionophore, synthesized from 5-bromo-2-hydroxybenzaldehyde, as a modifier on octadecyl silica disks for preconcentrating trace amounts of copper(II) ions from water samples. This method facilitates the detection and recovery of copper in various water sources, highlighting the compound's utility in environmental monitoring and analysis (Fathi & Yaftian, 2009).
Organic Synthesis and Materials
Hu, Zhang, and Thummel (2003) explored the synthesis of bidentate and tridentate 6-bromoquinoline derivatives via Friedländer condensation involving nitration of 3-bromobenzaldehyde, followed by reduction and reaction with various ketones. These derivatives have potential applications in creating novel organic materials with specific optical properties (Hu, Zhang, & Thummel, 2003).
Analytical Chemistry
The work by Jie (2000) on the gas chromatographic determination of 3-bromo-4-hydroxybenzaldehyde showcases the importance of halogenated benzaldehydes in analytical methodologies. This method provides a straightforward, accurate approach for analyzing such compounds, which are structurally related to 5-Bromo-3-iodo-2-isopropoxybenzaldehyde (Jie, 2000).
Environmental Microbiology
Neilson et al. (1988) investigated the anaerobic transformation of halogenated aromatic aldehydes, including compounds structurally similar to this compound, by enrichment cultures from sediment samples. The study provides insights into the environmental fate and microbial metabolism of such compounds (Neilson et al., 1988).
Safety and Hazards
作用機序
Target of Action
The primary targets of 5-Bromo-3-iodo-2-isopropoxybenzaldehyde are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is believed that this compound may interact with its targets through covalent bonding, given the presence of the aldehyde functional group .
Biochemical Pathways
It’s worth noting that bromo and iodo compounds often participate in halogen bonding, which can influence a variety of biochemical pathways .
Pharmacokinetics
The compound’s bioavailability, half-life, and clearance rate are subjects of ongoing research .
Result of Action
As research progresses, we will gain a better understanding of these effects .
特性
IUPAC Name |
5-bromo-3-iodo-2-propan-2-yloxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrIO2/c1-6(2)14-10-7(5-13)3-8(11)4-9(10)12/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODQYKKVUITENR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1I)Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrIO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2923851.png)
![4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B2923855.png)

![benzo[d][1,3]dioxol-5-yl(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2923857.png)



![2-[[1-(2,5-Dimethylphenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2923862.png)
![1-[5-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2923863.png)
![2-[1-(1H-Indole-3-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2923864.png)
![4-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2923865.png)
![N-[(3S,4S)-3-[[6-(Dimethylamino)pyrimidin-4-yl]amino]oxan-4-yl]but-2-ynamide](/img/structure/B2923866.png)